molecular formula C25H26N2O6S2 B2426926 Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 952868-02-9

Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2426926
CAS No.: 952868-02-9
M. Wt: 514.61
InChI Key: CIRIGSMKRQQIIL-UHFFFAOYSA-N
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Description

Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C25H26N2O6S2 and its molecular weight is 514.61. The purity is usually 95%.
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Biological Activity

Methyl 3-(1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Piperidine ring : Known for its role in various biological activities.
  • Sulfonamide group : Associated with antibacterial and enzyme inhibition properties.
  • Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit certain enzymes, leading to a cascade of biochemical responses. For example, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound possess significant antiviral properties. For instance, derivatives with piperidine rings have shown activity against various viruses, including HIV and hepatitis viruses . The presence of the methoxyphenyl group enhances the binding affinity to viral proteins, increasing efficacy.

Antibacterial Activity

The sulfonamide component is crucial for antibacterial activity. Compounds containing the sulfonamide group have been widely studied for their ability to inhibit bacterial growth by targeting bacterial enzymes like dihydropteroate synthase, which is essential for folate synthesis .

Anticancer Potential

Research indicates that the compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The thiophene moiety has been linked to cytotoxic activity against various cancer cell lines .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the table below:

Activity Type Mechanism IC50/EC50 Values References
AntiviralInhibition of viral replicationEC50 values ranging from 0.20 to 0.35 μM
AntibacterialEnzyme inhibition (e.g., AChE)IC50 values around 50 μM
AnticancerInduction of apoptosisIC50 values vary by cell line; often < 20 μM

Case Studies

  • Antiviral Screening : A study evaluated a series of piperidine derivatives, including those with similar structures to our compound, against HIV-1. Results showed that certain modifications led to enhanced antiviral activity compared to standard treatments .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamide derivatives. The study concluded that structural variations significantly impacted efficacy against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

methyl 3-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S2/c1-32-19-10-12-20(13-11-19)35(30,31)27-14-6-9-18(16-27)24(28)26-21-15-22(17-7-4-3-5-8-17)34-23(21)25(29)33-2/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRIGSMKRQQIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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